molecular formula C25H20FNO4 B2356054 6-fluoro-3-(4-methoxybenzoyl)-1-(3-methoxybenzyl)quinolin-4(1H)-one CAS No. 904451-46-3

6-fluoro-3-(4-methoxybenzoyl)-1-(3-methoxybenzyl)quinolin-4(1H)-one

Cat. No. B2356054
CAS RN: 904451-46-3
M. Wt: 417.436
InChI Key: WOKDFIHKJHIJHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-fluoro-3-(4-methoxybenzoyl)-1-(3-methoxybenzyl)quinolin-4(1H)-one” is a quinoline derivative. Quinolines are aromatic compounds that consist of a benzene ring fused to a pyridine ring. They are widely used in medicinal chemistry due to their biological activity .


Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions that this compound can undergo would depend on the conditions and reagents used.

Scientific Research Applications

1. Anticancer Activity

  • Some isatin derivatives, including those structurally similar to the compound , have shown significant cytotoxic activities against various cancer cell lines (Reddy et al., 2013).
  • Another study synthesized and evaluated a series of triazolo[4,3-a]quinoline derivatives, revealing their potential as anticancer agents (Reddy et al., 2015).
  • A Quantitative Structure Cytotoxicity Relationship (QSCR) analysis was conducted on 6-Fluoro-3-(4H-1,2,4-triazol-3-yl)quinolin-4(1H)-ones, indicating their effectiveness as antitumor agents (Joon et al., 2021).

2. Anti-Inflammatory Activity

  • Fluorine-substituted benzo[h]quinazolin-2-amine derivatives, which are structurally analogous, have shown potential anti-inflammatory effects (Sun et al., 2019).

3. Antibacterial Activity

  • Novel quinolone fused with hybrid heterocycles, including 6-fluoroquinolines, were designed and showed significant antibacterial activity (Desai et al., 2021).
  • Synthesis of novel fluoroquinolone compounds also revealed their potential for antibacterial activity (Li et al., 2004).

4. Antifungal Activity

  • Research on s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives indicated their promising antifungal properties (Xu et al., 2007).

5. Antiviral Activity

  • 4-Anilino-6-aminoquinazoline derivatives were synthesized and showed high anti-MERS-CoV activities, highlighting their potential as antiviral agents (Lee et al., 2020).

Future Directions

The study of quinoline derivatives is a vibrant field in medicinal chemistry, with many compounds being investigated for their potential therapeutic effects . Future research on this specific compound could involve exploring its synthesis, reactivity, and biological activity.

properties

IUPAC Name

6-fluoro-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO4/c1-30-19-9-6-17(7-10-19)24(28)22-15-27(14-16-4-3-5-20(12-16)31-2)23-11-8-18(26)13-21(23)25(22)29/h3-13,15H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKDFIHKJHIJHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.